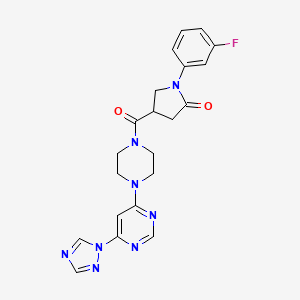
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide, also known as ACNQ, is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. ACNQ is a novel compound that has shown promise in various research fields, including biochemistry and pharmacology. In
科学的研究の応用
Formation of Heterocyclic Rings
N-Arylidene orthanilamides, including compounds structurally related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide, are known to undergo cyclisation forming tetrahydroquinazolines. This process is significant in forming heterocyclic rings containing nitrogen, which are crucial in various pharmaceutical and chemical applications (Hanumanthu et al., 1976).
Synthesis of Quinazolin-4(3H)-ones
A study detailed a simple one-pot procedure for synthesizing quinazolin-4(3H)-ones starting from 2-nitrobenzamides, which are structurally related to the compound . This synthesis is relevant for creating heterocyclic compounds used in medicinal chemistry (Romero et al., 2013).
Oxidative Olefination
Research on Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, closely related to the chemical structure , has been reported. This process is important in selective formation of tetrahydroisoquinolinone products, which have applications in synthetic organic chemistry (Rakshit et al., 2011).
Reductive Chemistry
A study on the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a compound with a similar nitrobenzamide structure, provided insights into its selective toxicity for hypoxic cells. Such studies are crucial for developing novel bioreductive drugs (Palmer et al., 1995).
Synthesis of Nitro-substituted Heterocycles
Research on the synthesis of nitro-substituted heterocycles, including 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, is relevant for potential bioreducible substrates for enzymes. Such studies contribute to the development of enzyme-targeted drug therapies (Burke et al., 2011).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloro-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-13(4-7-17(12)21)20-18(24)15-6-5-14(22(25)26)10-16(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXAFXFUUNWYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,6,7-Tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione](/img/structure/B2679790.png)
![(3S,5S)-5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid](/img/structure/B2679791.png)

![2-Chloro-1-(8,8-difluoro-6-azaspiro[3.5]nonan-6-yl)ethanone](/img/structure/B2679793.png)
![2-(4-chlorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2679796.png)
![N-(2,5-Difluorophenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2679797.png)

![Tert-butyl 2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2679800.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2679805.png)
![2-(4-fluorobenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2679806.png)


